molecular formula C14H21NO B1324167 2,4,4-Trimethylpentyl 2-pyridyl ketone CAS No. 898779-74-3

2,4,4-Trimethylpentyl 2-pyridyl ketone

Cat. No.: B1324167
CAS No.: 898779-74-3
M. Wt: 219.32 g/mol
InChI Key: BKDGDIQBNHZNMM-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpentyl 2-pyridyl ketone is a chemical compound known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and agrochemicals. It is a colorless liquid with a fruity odor and is also referred to as Mesityl oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylpentyl 2-pyridyl ketone can be achieved through various methods. One practical method involves the rapid synthesis of a 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in good yield . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions. The process typically includes the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpentyl 2-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Under reducing conditions, the carbonyl group can be converted to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

2,4,4-Trimethylpentyl 2-pyridyl ketone has diverse applications in scientific research, including:

    Drug Development: It has potential as a therapeutic agent for cancer, Alzheimer’s disease, and diabetes.

    Clinical Trials: The compound is used in clinical trials to evaluate its efficacy and safety in treating various medical conditions.

    Environmental Research: It is used in studies related to environmental pollution and remediation.

    Catalysis and Organic Synthesis: The compound is valuable in catalysis and organic synthesis, contributing to advancements in these fields.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylpentyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
  • 1-Hexanone, 3,5,5-trimethyl-1-(2-pyridinyl)-

Uniqueness

2,4,4-Trimethylpentyl 2-pyridyl ketone is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness.

Properties

IUPAC Name

3,5,5-trimethyl-1-pyridin-2-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(10-14(2,3)4)9-13(16)12-7-5-6-8-15-12/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDGDIQBNHZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=N1)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641997
Record name 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-74-3
Record name 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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